The compound 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-isopropylacetamide is a synthetic organic molecule characterized by its complex pyrimidine structure. It features a bromine atom at the 5-position of the pyrimidine ring and two carbonyl groups that contribute to its dioxo functionality. The molecular formula for this compound is with a molecular weight of approximately 290.11 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its structural properties that may influence biological activity.
Research indicates that compounds similar to 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-isopropylacetamide exhibit significant biological activities. These may include:
The synthesis of 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-isopropylacetamide can be achieved through several methods:
The applications of this compound span various fields:
Interaction studies involving 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-isopropylacetamide focus on its binding affinity to various biological targets. These studies may reveal:
Several compounds share structural similarities with 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-isopropylacetamide. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one | Contains methoxymethyl group | Exhibits different solubility properties |
2-amino-3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid | Amino acid derivative | Potentially higher bioactivity due to amino group |
3-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid | Propanoic acid derivative | May show enhanced metabolic stability |
These compounds highlight the diversity within the pyrimidine derivatives and their potential applications in medicinal chemistry while emphasizing the unique features of 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-isopropylacetamide.